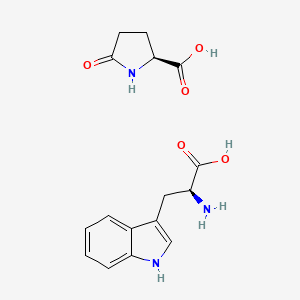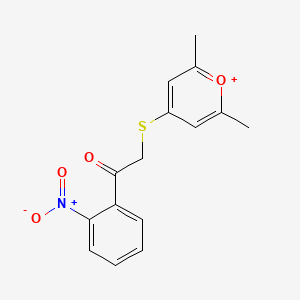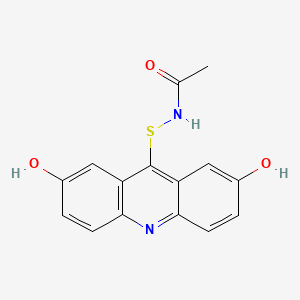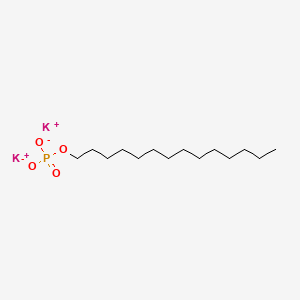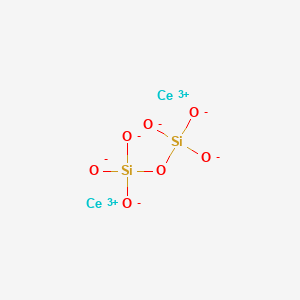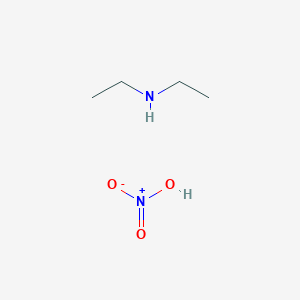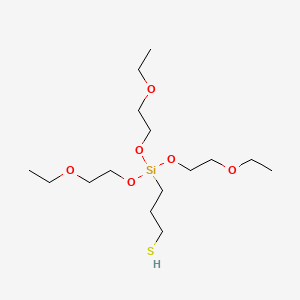
((2-Hydroxytetradecyl)thio)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2-Hydroxytetradecyl)thio)acetic acid: is a chemical compound with the molecular formula C16H32O3S and a molecular weight of 304.5 g/mol It is characterized by the presence of a hydroxyl group and a thioether linkage attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((2-Hydroxytetradecyl)thio)acetic acid typically involves the reaction of tetradecyl mercaptan with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiol group of tetradecyl mercaptan attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of the thioether linkage .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of specific catalysts, controlled temperature, and pressure conditions to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: ((2-Hydroxytetradecyl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The thioether linkage can be reduced to form a thiol group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a thiol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: ((2-Hydroxytetradecyl)thio)acetic acid is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial or antifungal properties due to the presence of the thioether linkage .
Industry: In industrial applications, this compound can be used as a surfactant or emulsifying agent due to its amphiphilic nature. It can also be used in the formulation of cosmetics and personal care products .
Mechanism of Action
The mechanism of action of ((2-Hydroxytetradecyl)thio)acetic acid involves its interaction with biological membranes and proteins. The hydroxyl group can form hydrogen bonds with polar residues, while the thioether linkage can interact with hydrophobic regions. This dual interaction allows the compound to modulate the activity of enzymes and receptors, potentially leading to its bioactive effects .
Comparison with Similar Compounds
- ((2-Hydroxyethyl)thio)acetic acid
- ((2-Hydroxyhexadecyl)thio)acetic acid
- ((2-Hydroxydecyl)thio)acetic acid
Comparison: ((2-Hydroxytetradecyl)thio)acetic acid is unique due to its specific chain length and the presence of both hydroxyl and thioether functionalities. This combination allows for a wide range of chemical modifications and applications compared to its shorter or longer chain analogs .
Properties
CAS No. |
85099-06-5 |
|---|---|
Molecular Formula |
C16H32O3S |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
2-(2-hydroxytetradecylsulfanyl)acetic acid |
InChI |
InChI=1S/C16H32O3S/c1-2-3-4-5-6-7-8-9-10-11-12-15(17)13-20-14-16(18)19/h15,17H,2-14H2,1H3,(H,18,19) |
InChI Key |
QVLFKHLAOKXTEM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(CSCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





